Product packaging for Spiro[3.4]octan-1-OL(Cat. No.:CAS No. 1378654-54-6)

Spiro[3.4]octan-1-OL

Cat. No.: B6337102
CAS No.: 1378654-54-6
M. Wt: 126.20 g/mol
InChI Key: WGEIRNITSVMOJY-UHFFFAOYSA-N
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Description

Spirocyclic Systems: Fundamental Concepts and Contemporary Significance in Chemical Research

Spirocyclic compounds are a class of organic molecules featuring at least two rings connected by a single common atom, known as the spiro atom. wikipedia.org This structural motif imparts a distinct three-dimensional geometry, setting them apart from fused or bridged ring systems. tandfonline.com The inherent rigidity and defined spatial arrangement of substituents make spirocycles highly attractive in medicinal chemistry and materials science. tandfonline.combldpharm.com In drug discovery, for instance, the introduction of a spirocyclic core can enhance the three-dimensionality of a molecule, potentially leading to improved binding affinity and selectivity for biological targets. bldpharm.comtandfonline.com Furthermore, the increased fraction of sp3-hybridized carbons in spirocycles often correlates with improved physicochemical properties such as solubility and metabolic stability. bldpharm.comtandfonline.com Research into spirocyclic systems is a burgeoning field, with a growing number of approved drugs and clinical candidates incorporating these unique scaffolds. nih.gov

Distinctive Features of Spiro[3.4]octane Core Structures in Chemical Design

The Spiro[3.4]octane framework consists of a cyclobutane (B1203170) ring and a cyclopentane (B165970) ring sharing a central spiro carbon atom. This arrangement results in a strained yet conformationally restricted molecule. ontosight.ai The fusion of a four-membered ring with a five-membered ring creates a unique spatial orientation of the atoms, influencing the molecule's reactivity and potential for intermolecular interactions. vulcanchem.com The rigidity of the spiro[3.4]octane core can be advantageous in chemical design, as it allows for precise positioning of functional groups in three-dimensional space. tandfonline.com This controlled orientation is crucial for designing molecules with specific biological activities or material properties. researchgate.net

Overview of Spiro[3.4]octan-1-OL within the Broader Context of Spirocyclic Alcohols

This compound is a specific derivative of the spiro[3.4]octane scaffold, featuring a hydroxyl (-OH) group on the cyclopentane ring. As a spirocyclic alcohol, it combines the structural features of the spiro[3.4]octane core with the chemical reactivity of an alcohol. The presence of the hydroxyl group introduces polarity and the capacity for hydrogen bonding, which can influence its physical properties and biological interactions. ontosight.ai Spirocyclic alcohols, in general, are valuable intermediates in organic synthesis, allowing for further functionalization and the construction of more complex molecular architectures. acs.org They can undergo a variety of reactions typical of alcohols, such as oxidation, esterification, and etherification, providing pathways to a diverse range of spirocyclic derivatives.

Scope and Objectives of the Research Outline for this compound

This article aims to provide a focused and detailed analysis of this compound. The primary objective is to present a comprehensive overview of its chemical and physical properties based on available scientific data. The subsequent sections will delve into its synthesis, reactivity, and spectroscopic characterization. By concentrating solely on this compound, this article intends to offer a thorough and scientifically grounded resource for researchers and chemists interested in the specific attributes of this compound.

Chemical and Physical Properties of this compound

The distinct structural arrangement of this compound gives rise to a specific set of chemical and physical properties.

Molecular Structure and Spectroscopic Data

The molecular formula for this compound is C₈H₁₄O, with a corresponding molecular weight of 126.20 g/mol . The structure consists of a cyclobutane ring fused to a cyclopentanol (B49286) ring at a single spiro carbon.

Table 1: Spectroscopic Data of this compound

Property Value
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Boiling Point (Predicted) 197.3±8.0 °C
Density (Predicted) 1.03±0.1 g/cm³

| pKa (Predicted) | 15.25±0.20 |

Data sourced from ChemicalBook chemicalbook.com

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are crucial for confirming the structure of such spiro compounds. ontosight.ai

Physicochemical Properties

The predicted physicochemical properties of this compound provide insight into its behavior in various chemical environments.

Table 2: Physicochemical Properties of this compound and Related Compounds

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 1378654-54-6 C₈H₁₄O 126.20
Spiro[3.4]octan-5-ol 17520-25-1 C₈H₁₄O 126.20
6-Aza-spiro[3.4]octan-1-ol hydrochloride Not specified Not specified Not specified

Data compiled from various sources chemicalbook.comchemsrc.comjwpharmlab.comaksci.com

The presence of the hydroxyl group is expected to increase its polarity and potential for solubility in polar solvents compared to the parent hydrocarbon, spiro[3.4]octane.

Synthesis and Reactivity of this compound

The construction of the spiro[3.4]octane framework and the introduction of the hydroxyl group are key considerations in the synthesis of this compound.

Established and Theoretical Synthetic Pathways

The synthesis of spirocyclic compounds can be challenging due to the formation of the sterically demanding quaternary spiro center. tandfonline.com General methods for synthesizing spirocycles include intramolecular cyclization, condensation reactions, and rearrangements of other polycyclic systems. slideshare.net For spiro[3.4]octane derivatives, synthetic strategies might involve the reaction of a cyclobutane precursor with a cyclopentane-forming reagent or vice versa. A potential approach for this compound could involve the cyclization of a suitably substituted open-chain precursor or the modification of a pre-existing spiro[3.4]octane core, such as the reduction of Spiro[3.4]octan-1-one.

Key Chemical Reactions and Reactivity Profile

The reactivity of this compound is primarily dictated by the hydroxyl group. As a secondary alcohol, it can undergo oxidation to form the corresponding ketone, Spiro[3.4]octan-1-one. Other common alcohol reactions, such as esterification with carboxylic acids or acid chlorides, and etherification, are also expected. The strained nature of the cyclobutane ring might also influence the reactivity of the molecule under certain conditions, potentially leading to ring-opening reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B6337102 Spiro[3.4]octan-1-OL CAS No. 1378654-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.4]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-3-6-8(7)4-1-2-5-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEIRNITSVMOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857397
Record name Spiro[3.4]octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378654-54-6
Record name Spiro[3.4]octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Spiro 3.4 Octan 1 Ol and Its Analogues

Catalytic Cycloalumination and its Role in Spiro[3.4]octanol Synthesis

Catalytic cycloalumination, often referred to as the Dzhemilev reaction, stands out as a powerful method for creating cyclic organoaluminum compounds that serve as versatile intermediates. researchgate.netscribd.com This reaction has been successfully employed in the synthesis of spiro compounds, including spiro[3.4]octanol. researchgate.netresearchgate.net The process typically involves the reaction of unsaturated compounds with organoaluminum reagents in the presence of zirconium or titanium complex catalysts, such as Cp2ZrCl2. researchgate.netscribd.com

A key intermediate in this pathway is 6-ethyl-6-aluminaspiro[3.4]octane. researchgate.netresearchgate.net This organoaluminum spirocycle can be readily converted to the target alcohol, spiro[3.4]octanol, demonstrating the utility of catalytic cycloalumination for accessing this specific scaffold. researchgate.netscribd.comresearchgate.net The reaction proceeds through the formation of metallacarbocycles, which then undergo transmetalation with aluminum alkyls to generate the stable aluminacycle. researchgate.netscribd.com

Strategic Cyclization Approaches for Constructing Spiro[3.4]octane Scaffolds

The construction of the spiro[3.4]octane framework is heavily reliant on strategic cyclization reactions. These can be broadly categorized into intramolecular and intermolecular variants, methods driven by the release of ring strain, and ring-closing metathesis.

Intramolecular cyclizations involve forming one of the rings from a linear or macrocyclic precursor that already contains the other ring or its components. A notable example is the copper-catalyzed borylative cyclization of alkynes tethered to a leaving group. This strategy has been used to prepare various spiro[3.4]octane derivatives in good to excellent yields. nih.gov Another approach involves the intramolecular cyclization of precursors like iodomethylated azetidines to form spiro frameworks. vulcanchem.com Furthermore, intramolecular Mizoroki-Heck reactions have been utilized to create tetracyclic spirocycles, which can be further modified to yield diverse scaffolds. researchgate.net

Intermolecular strategies build the spirocyclic core by bringing two separate reactant molecules together. The [2+2] cycloaddition of ketenes with alkenes is a classic and effective method for synthesizing cyclobutanones, which are key intermediates for 6-oxa-spiro[3.4]octan-1-one derivatives. lookchem.com In this process, a ketene, often generated in situ via Wolff rearrangement from a diazo ketone, reacts with an alkene to form the cyclobutane (B1203170) ring of the spiro system. lookchem.com Another significant intermolecular approach is the 1,3-dipolar cycloaddition between azomethine ylides and electron-deficient exocyclic alkenes, which is widely used to create spiro-pyrrolidine scaffolds. mdpi.com

Harnessing the high ring strain of small, bicyclic precursors is an increasingly powerful strategy for synthesizing complex spirocycles. nih.govd-nb.info Bicyclo[1.1.0]butanes (BCBs) are prominent starting materials in this context. nih.govresearchgate.netrsc.org The significant strain energy within BCBs can be released upon activation, typically with a Lewis acid, to drive the formation of the spiro[3.4]octane system. nih.govrsc.org For example, a scandium-catalyzed spirocyclization of BCBs with azomethine imines has been developed to create novel 6,7-diazaspiro[3.4]octanes. nih.govresearchgate.net This method proceeds via a proposed carbanionic intermediate that reacts with a dipole before an intramolecular nucleophilic substitution yields the final spirocyclobutane product. nih.govrsc.org This general strategy has been extended to the synthesis of various azetidine-containing spirocycles from azabicyclo[1.1.0]butane (ABB) precursors. researchgate.net

Precursor TypeActivation MethodResulting ScaffoldKey Feature
Bicyclo[1.1.0]butanes (BCBs)Lewis Acid (e.g., Sc(OTf)₃)6,7-Diazaspiro[3.4]octanesReaction with azomethine imines. nih.govresearchgate.net
Azabicyclo[1.1.0]butanes (ABBs)Electrophilic ActivationAzetidine-containing spirocyclesModular construction of spiro-azetidines. researchgate.net
ABB-tethered (hetero)arylsAcid-mediatedAzetidine spiro-tetralinsInterrupted Friedel–Crafts mechanism. d-nb.info

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for constructing cyclic and spirocyclic systems under mild conditions. arkat-usa.org This method is particularly effective for synthesizing spiro-oxetanes, which are valuable three-dimensional building blocks in medicinal chemistry. nuph.edu.uanuph.edu.uaresearchgate.net A common strategy involves the RCM of a diallylated precursor using a ruthenium-based catalyst, such as Grubbs' II catalyst. nuph.edu.uanuph.edu.ua For instance, the synthesis of 2,5-dioxaspiro[3.4]octane building blocks, which feature a spiro-fused oxetane (B1205548) and tetrahydrofuran (B95107) (THF) ring, was achieved via RCM of a bis-allyl ether derived from vinyl oxetanol. nuph.edu.uaresearchgate.net The reaction successfully formed the dihydrofuran ring, which could then be hydrogenated to the saturated THF analogue. nuph.edu.ua This approach highlights the power of RCM in assembling strained spirocyclic ethers with high efficiency. nuph.edu.uanuph.edu.uaresearchgate.net

Stress-Release-Driven Cyclization Methods

Metal-Catalyzed Reactions for Spiro[3.4]octane Core Formation

A wide array of transition metals are employed to catalyze the formation of the spiro[3.4]octane core, reflecting the broad utility of organometallic chemistry in modern synthesis. cambridgescholars.comnih.gov These catalysts offer unique reactivity and selectivity, enabling the construction of complex spirocycles from relatively simple starting materials.

Palladium catalysis is frequently used, for example, in Conia-ene type reactions to produce chiral spiroisoxazolone derivatives through the synergistic action of a Pd(0) catalyst and a chiral secondary amine. acs.org Rhodium catalysts have been shown to be effective in the [2+2] cycloaddition of alkenes with ketenes generated from diazo compounds. lookchem.com Copper catalysis is pivotal in the borylative cyclization of alkynes to form spiro[3.4]octane systems and in the Kinugasa/Conia-ene-type sequential reaction to generate diazaspiro[3.4]octane-diones. nih.govrsc.org

More recently, scandium(III) triflate has proven to be an excellent Lewis acid catalyst for the strain-release spirocyclization of bicyclo[1.1.0]butanes. nih.govresearchgate.net Gold-catalyzed reactions have also been developed for the intramolecular cyclization of alcohols with alkynes to furnish diverse aza-spirocycles. researchgate.net

Metal CatalystReaction TypeSpiro[3.4]octane Analogue SynthesizedReference
Zirconium (e.g., Cp₂ZrCl₂)Catalytic CycloaluminationSpiro[3.4]octanol researchgate.netresearchgate.net
CopperBorylative Cyclization / Kinugasa ReactionBoromethylene-spiro[3.4]octanes / Diazaspiro[3.4]octane-diones nih.govrsc.org
PalladiumConia-Ene / AlkylationSpiroisoxazolones / Various spirocycles arkat-usa.orgacs.org
Rhodium[2+2] Cycloaddition / Cycloisomerization6-Oxa-spiro[3.4]octan-1-ones / Bicyclic furans lookchem.comnih.gov
ScandiumStrain-Release Spirocyclization6,7-Diazaspiro[3.4]octanes nih.govresearchgate.net
GoldIntramolecular CyclizationAza-spirocycles researchgate.net

Copper-Catalyzed Borylative Cyclization for Spiro[3.4]octane Synthesis

Copper-catalyzed borylative cyclization has emerged as a powerful tool for the synthesis of carbocycles, including the spiro[3.4]octane skeleton. rsc.org This methodology involves the difunctionalization of unsaturated hydrocarbons, such as alkenes, allenes, and alkynes, to generate densely functionalized, enantioenriched products. mdpi.com

A general strategy for the synthesis of (boromethylene)cyclobutanes (BMCBs) and spiro-BMCBs utilizes a copper-catalyzed borylative cyclization of aliphatic alkynes. researchgate.net This approach is noted for its high chemo-, stereo-, and regioselectivity. researchgate.net The resulting versatile boromethylene unit can be readily transformed into a wide array of new functional groups, significantly expanding the structural diversity of accessible methylenecyclobutanes (MCBs). researchgate.net This method has been successfully applied to prepare various spiro-BMCBs, including spiro[3.4]octane derivatives, in good to excellent yields. rsc.org

The reaction typically involves a terminal alkyne tethered to a leaving group. Under conditions with a copper catalyst, a suitable ligand such as BINAP, and a base like tBuOK, the borylative cyclization proceeds to form the desired BMCB. researchgate.net For instance, the reaction of a 4-pentyn-1-ol (B147250) derivative can yield the corresponding spiro[3.4]octane product. rsc.orgresearchgate.net

Furthermore, copper-catalyzed borylative ring-closing C-C coupling of alkenyl halides provides a route to spiroheterocyclic structures containing a methylene (B1212753) boronate substituent. urv.cat This substituent is valuable for further functionalization. urv.cat The synthesis of 2-methylboryl-5-oxaspiro[3.4]octane has been achieved using this method. urv.cat Computational studies have been employed to understand the reaction mechanism and rationalize the observed preference for the formation of strained smaller rings. urv.cat

Table 1: Examples of Copper-Catalyzed Borylative Cyclization for Spiro[3.4]octane Synthesis

Starting MaterialCatalyst SystemProductYieldReference
Aliphatic AlkyneCuCl/BINAP/tBuOKSpiro[3.4]octane (2ae)Good to Excellent rsc.orgresearchgate.net
Alkenyl HalideCu/Xantphos2-methylboryl-5-oxaspiro[3.4]octaneNot specified urv.cat

Rhodium(II)-Catalyzed C(sp3)-H Amination in Spiro[3.4]octane Skeleton Development

Rhodium(II)-catalyzed C(sp³)-H amination has proven to be a valuable strategy for constructing nitrogen-containing spirocycles, including those with a spiro[3.4]octane core. rsc.orgresearchgate.net This method allows for the direct and selective functionalization of unactivated C-H bonds, which simplifies synthetic sequences by avoiding the need for pre-functionalization. rsc.org

A synthetic route to a new class of conformationally constrained iminosugars based on a 5-azaspiro[3.4]octane skeleton has been developed using Rh(II)-catalyzed C(sp³)–H amination. rsc.orgresearchgate.net A key step in this synthesis is the stereocontrolled formation of a quaternary C–N bond through the insertion of a rhodium nitrene intermediate into the C–H bonds of a cyclobutane ring. rsc.orgresearchgate.net

However, studies have shown that cyclobutane C–H bonds are generally not highly reactive towards catalytic C–H amination. rsc.orgresearchgate.net This can lead to challenges with regioselectivity, especially in substrates with a high density of activated C–H bonds. rsc.orgrsc.org To overcome this, a tactical combination of activating and electron-withdrawing groups can be employed to achieve high levels of regiocontrol. researchgate.netrsc.org For example, activating the desired insertion position as an allylic C–H bond while reducing the electron density at other potential insertion sites has been a successful strategy. rsc.orgresearchgate.net

The choice of catalyst can also influence the regioselectivity of the C-H amination reaction. Various rhodium catalysts, such as Rh₂(O₂CCF₃)₄, Rh₂(OAc)₄, and Rh₂(tpa)₄, have been evaluated. rsc.org

Table 2: Rhodium Catalysts Evaluated in C-H Amination for Spiro[3.4]octane Skeletons

CatalystOutcomeReference
Rh₂(O₂CCF₃)₄No improvement in regioselectivity rsc.org
Rh₂(OAc)₄No improvement in regioselectivity rsc.org
Rh₂(tpa)₄No improvement in regioselectivity rsc.org

Multicomponent Reactions for Spiro[3.4]octane Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like spiro[3.4]octane derivatives from simple starting materials in a single step. researchgate.netmdpi.com These reactions are highly valued for their ability to rapidly build molecular complexity. chemrxiv.org

One example of an MCR for the synthesis of spiro[3.4]octene derivatives involves the coupling reaction between the in situ generated dipoles of an isocyanide–acetylenic ester adduct and a 3-alkyl-4-arylidene-isoxazol-5(4H)-one derivative. researchgate.netresearchgate.net This catalyst-free, three-component approach is noted for its high efficiency and broad substrate scope. researchgate.net

Visible-light-driven photocatalysis has also been utilized to facilitate multicomponent reactions for the direct assembly of N-heterospirocycles, including 2,6-diazaspiro[3.4]octane derivatives. acs.org This method leverages the generation of nitrogen-centered radicals from N-H or N-X bonds, which can then participate in the construction of the spirocyclic framework. acs.org

Furthermore, a one-pot, three-component protocol has been developed for the stereoselective synthesis of spiro thiazolidines, which can be considered derivatives of the spiro[3.4]octane system. rsc.org This reaction utilizes a magnetic nanorod catalyst for the reaction of 5-arylidene thiazolidine-2,4-diones, isatin, and secondary amino acids. rsc.org

Stereoselective Synthesis of Spiro[3.4]octan-1-OL and Related Chiral Systems

The stereoselective synthesis of this compound and its chiral analogues is of great importance, as the specific stereochemistry of a molecule often dictates its biological activity. Unnatural amino acids, which are not genetically coded, are increasingly used as chiral building blocks in drug discovery due to their structural diversity. d-nb.info

A stereoselective approach to new conformationally restricted α-amino acids has been developed, which could in principle be applied to the synthesis of chiral spiro[3.4]octane systems. d-nb.info For instance, (5,8-Dioxa-spiro[3.4]oct-1-yl)-methanol has been synthesized and could serve as a precursor to chiral derivatives. d-nb.info

Copper-catalyzed asymmetric Kinugasa/Michael domino reactions have been employed for the desymmetrization of prochiral cyclohexadienones, leading to chiral spirocyclic lactams with excellent stereoselectivity. researchgate.net This method allows for the creation of highly functionalized spirocyclic β-lactams with four contiguous stereocenters. researchgate.net While not directly yielding this compound, the principles of stereoselective catalysis demonstrated are highly relevant.

Libraries of chiral ligands, for example, based on isopulegol, have been developed and used as catalysts in stereoselective transformations. researchgate.net Such ligands could be applied to reactions designed to produce enantioenriched this compound.

Synthesis of Functionalized Spiro[3.4]octane Derivatives for Elaboration

The synthesis of functionalized spiro[3.4]octane derivatives is crucial as these functional groups provide handles for further chemical modification and elaboration, which is essential in drug discovery and development. researchgate.netmdpi.com

A telescoped three-step sequence involving Paternò–Büchi reactions between maleic acid derivatives and cyclic ketones has been reported for the synthesis of functionalized spirocyclic oxetanes. rsc.org These products are versatile intermediates for further chemical transformations. rsc.org

The synthesis of novel thia-azaspiro[3.4]octanes has been reported, providing multifunctional modules for drug discovery. researchgate.net Similarly, novel azaspiro[3.4]octanes have been synthesized and can serve as building blocks for more complex molecules. researchgate.net These spirocycles often contain synthetically useful functional groups like ketones and protected amines, allowing for rapid assembly of medicinally relevant compounds. researchgate.net

The 2,6-diazaspiro[3.4]octane motif is of particular interest, and convenient literature procedures are available to access this spirocycle in a functionalized form. mdpi.com This has enabled the synthesis of diverse libraries of compounds for biological screening. mdpi.com For example, a series of nitrofuran derivatives based on this core have been synthesized and evaluated for antitubercular activity. mdpi.com

Chemical Reactivity and Transformation Pathways of Spiro 3.4 Octan 1 Ol

Reactions at the Hydroxyl Group of Spiro[3.4]octan-1-OL

The secondary alcohol moiety in this compound is a primary site for chemical modification. Standard alcohol transformations can be applied, leading to a variety of functionalized derivatives.

One of the most fundamental transformations is the oxidation of the hydroxyl group to a carbonyl, yielding the corresponding ketone, Spiro[3.4]octan-1-one. biosynth.com This reaction is a common step in synthetic sequences that require the introduction of a ketone functionality for subsequent reactions, such as nucleophilic additions or enolate chemistry. Research on analogous spirocyclic alcohols, such as derivatives of 2,5-dioxaspiro[3.4]octane, has demonstrated efficient oxidation using reagents like Dess-Martin periodinane (DMP) in dichloromethane (B109758) (CH2Cl2). nuph.edu.uanuph.edu.uaresearchgate.net

The hydroxyl group can also be converted into a good leaving group, facilitating nucleophilic substitution reactions. For instance, transformation into a mesylate (methanesulfonyl ester) creates a reactive intermediate. This mesylate can then serve as a precursor for the synthesis of other derivatives, such as amines via substitution with sodium azide (B81097) followed by reduction, or bromides through substitution with lithium bromide. nuph.edu.uanuph.edu.uanuph.edu.ua

Table 1: Representative Reactions at the Hydroxyl Group of Spiro[3.4]octane Analogs This table is based on reactions of closely related spirocyclic alcohols.

Starting Material Reagent(s) Product Yield Reference(s)
2,5-Dioxaspiro[3.4]octane-derived alcohol Dess-Martin periodinane (DMP), CH2Cl2 Corresponding aldehyde 51% nuph.edu.uanuph.edu.uaresearchgate.net

Ring-Opening Reactions of the Spiro[3.4]octane System

The spiro[3.4]octane framework contains a cyclobutane (B1203170) ring, which possesses significant ring strain (approximately 26 kcal/mol). This inherent strain makes the system susceptible to ring-opening reactions, a characteristic that can be harnessed for synthetic purposes. Thermodynamic studies on related spiro[3.4]octane derivatives have indicated Gibbs free energy (ΔG°) values of around 25 kJ/mol for ring-opening processes, confirming the thermodynamic driving force for such reactions.

The high-energy bonds of strained carbocycles like bicyclo[1.1.0]butanes (which have a ring strain of 64 kcal/mol) can be readily opened by various reagents. rsc.orgnih.gov While the strain in spiro[3.4]octane is less extreme, the principle of strain-release-driven reactivity remains relevant. Ring-opening of related azaspiro[3.4]octane systems can occur under acidic or oxidative conditions, suggesting that the carbocyclic spiro[3.4]octane system would exhibit similar reactivity. These reactions can lead to the formation of functionalized cyclopentyl or open-chain derivatives, providing a pathway to structurally diverse molecules that would be challenging to access otherwise.

This compound as a Precursor in Diverse Organic Transformations

This compound and its oxidized form, Spiro[3.4]octan-1-one, are valuable precursors in the synthesis of more complex molecules, including pharmaceuticals and polymers. biosynth.com The ability to transform the hydroxyl group into other functionalities, as discussed in section 3.1, is key to its utility.

For example, the conversion of the alcohol to a mesylate turns it into a versatile intermediate for introducing nitrogen and halogen substituents. nuph.edu.uanuph.edu.ua Furthermore, the ketone, Spiro[3.4]octan-1-one, can be used in catalytic cycloalumination reactions. This process has been applied to synthesize various spiro compounds, including spiro[3.3]heptane and 6-thiaspiro[3.4]octane. researchgate.net The spirocyclic scaffold itself is considered a privileged structure in medicinal chemistry, often used to create three-dimensional complexity in drug candidates. rsc.orgnih.gov

Chemoselective Modifications of this compound Derivatives

Chemoselectivity becomes crucial when derivatives of this compound containing additional functional groups are involved. Synthetic strategies must be designed to modify one reactive site while leaving others intact.

In the context of related spirocyclic systems, several examples highlight the potential for chemoselective transformations. For instance, in a 6,7-diazaspiro[3.4]octane derivative containing a carbonyl group, the carbonyl can be selectively reduced to the corresponding alcohol using a reducing agent like magnesium in methanol. rsc.orgresearchgate.net Another example involves the selective removal of a tert-butoxycarbonyl (Boc) protecting group from a nitrogen atom in an azaspiro[3.4]octane derivative using acidic conditions, without affecting other acid-sensitive groups like esters that may be present in the molecule. vulcanchem.com Such selective manipulations are essential for the multi-step synthesis of complex, functionalized spirocyclic molecules.

Exploration of Novel Reaction Pathways for Spiro[3.4]octane Scaffolds

The development of novel synthetic methods provides new avenues for accessing and functionalizing the spiro[3.4]octane core. Recent research has focused on innovative, catalysis-driven strategies to build this valuable scaffold.

One such advancement is the scandium-catalyzed spirocyclization of simple bicyclo[1.1.0]butanes (BCBs) with azomethine imines. nih.govrsc.org This strain-release-driven approach establishes a new platform for synthesizing previously inaccessible nitrogen-containing spirocycles like 6,7-diazaspiro[3.4]octanes. rsc.orgresearchgate.net The reaction proceeds under mild conditions and demonstrates the power of using highly strained precursors to construct complex architectures.

Another novel strategy involves the copper-catalyzed borylative cyclization of terminal alkynes tethered to a leaving group. rsc.org This method has been successfully applied to prepare various spirocycles, including spiro[3.4]octane derivatives, in good to excellent yields. rsc.org Additionally, photochemical ring expansion of spirocyclic oxetanes has emerged as a high-yielding, unprecedented route to access related scaffolds like 6-oxa-2-azaspiro[3.4]octanes. rsc.org These cutting-edge methods expand the synthetic chemist's toolkit for creating structurally diverse molecules based on the spiro[3.4]octane framework.

Table 2: Novel Catalytic Syntheses of Spiro[3.4]octane Scaffolds

Reaction Type Catalyst / Reagents Product Type Key Feature Reference(s)
Spirocyclization Sc(OTf)3 6,7-Diazaspiro[3.4]octanes Strain-release from bicyclo[1.1.0]butanes rsc.orgnih.govrsc.org
Borylative Cyclization CuCl2 / BINAP / tBuOK Spiro-methylenecyclobutanes Cyclization of aliphatic alkynes rsc.org
Photochemical Ring Expansion Photochemical conditions 6-Oxa-2-azaspiro[3.4]octanes Metal-free ylide-mediated rearrangement rsc.org

Advanced Spectroscopic and Analytical Characterization of Spiro 3.4 Octan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Spiro[3.4]octan-1-OL

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules like this compound in solution. Through the analysis of ¹H, ¹³C, and 2D NMR spectra, a complete picture of the atomic framework and connectivity can be established.

The ¹H NMR spectrum of this compound provides crucial information about the number of different proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The spectrum is expected to show distinct signals corresponding to the protons on the cyclobutane (B1203170) and cyclopentane (B165970) rings.

The proton attached to the carbinol carbon (H1) is expected to appear as a deshielded multiplet due to the electron-withdrawing effect of the adjacent oxygen atom. The remaining methylene (B1212753) protons on both the four- and five-membered rings would produce complex overlapping multiplets in the upfield region of the spectrum. The integration of these signals would confirm the number of protons in each environment. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-1 (CH-OH) 3.8 - 4.2 Multiplet
Ring CH₂ 1.5 - 2.5 Complex Multiplets

Note: Predictions are based on general principles and data from structurally similar compounds.

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. For this compound, eight separate signals are expected, corresponding to the eight carbon atoms of the spiro[3.4]octane framework.

The carbinol carbon (C1) would be the most deshielded among the sp³ carbons, appearing significantly downfield. nih.gov The quaternary spiro carbon (C4) also has a characteristic chemical shift that confirms the spirocyclic nature of the compound. The remaining six methylene carbons (C2, C3, C5, C6, C7, C8) would appear in the typical aliphatic region. nih.govchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C1 (CH-OH) 70 - 80
C4 (Spiro C) 45 - 55
C2, C3 30 - 40

Note: Predicted values are based on analysis of similar structures and known substituent effects. nih.govnih.gov

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). For instance, it would show a cross-peak between the H1 proton and the protons on the adjacent C2 and C8 positions, helping to trace the proton network throughout both rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. An HSQC spectrum would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, resolving any ambiguities and confirming the C-H framework of the molecule.

¹³C NMR Spectroscopic Analysis for Carbon Framework Confirmation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with very high precision, which in turn validates its molecular formula. nih.gov For this compound, the molecular formula is C₈H₁₄O. chemscene.com HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. The experimentally measured mass must match the calculated theoretical mass for the proposed formula. nuph.edu.ua

Table 3: HRMS Data for this compound

Molecular Formula Ion Calculated Exact Mass (m/z)
C₈H₁₄O [M+H]⁺ 127.11174
C₈H₁₄O [M+Na]⁺ 149.09368

Note: Values are calculated based on the monoisotopic masses of the most abundant isotopes. uni.luuni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the hydroxyl (-OH) group and the sp³ carbon-hydrogen bonds of the alkane framework.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency (cm⁻¹)
Alcohol (O-H) Stretching, hydrogen-bonded 3200 - 3600 (Broad)
Alkane (C-H) Stretching 2850 - 2960 (Strong)

Note: These are typical frequency ranges for the indicated functional groups.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography provides the most definitive and unambiguous structural information by mapping the precise three-dimensional arrangement of atoms in a single crystal. core.ac.uk For this compound, which is a chiral molecule due to the stereocenter at C1, X-ray analysis of an enantiomerically pure crystal would unequivocally determine its absolute configuration (R or S). acs.org

This technique yields precise data on bond lengths, bond angles, and torsional angles, offering a detailed insight into the conformation of the cyclobutane and cyclopentane rings and the strain inherent in the spirocyclic system. google.comchemrxiv.org The primary prerequisite for this analysis is the ability to grow a single, high-quality crystal of the compound, which can sometimes be a challenge.

Theoretical and Computational Studies on Spiro 3.4 Octan 1 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of Spiro[3.4]octan-1-ol. Methods like Density Functional Theory (DFT) are employed to model the electron distribution, molecular orbitals, and electrostatic potential, which collectively govern the molecule's reactivity and intermolecular interactions. researchgate.net

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, reflecting its role as an electron donor and its susceptibility to electrophilic attack. The LUMO, conversely, would likely be distributed across the C-O antibonding orbital and the strained C-C bonds of the cyclobutane (B1203170) ring, indicating sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show a region of negative potential (red) around the electronegative oxygen atom, highlighting its role as a hydrogen bond acceptor, and regions of positive potential (blue) around the hydroxyl hydrogen and the hydrogens on the carbon rings.

Table 1: Predicted Electronic Properties of this compound (Note: The following data is illustrative, based on typical DFT calculations for similar alcohols.)

PropertyPredicted ValueMethod
HOMO Energy-6.8 eVB3LYP/6-311G(d,p)
LUMO Energy+1.5 eVB3LYP/6-311G(d,p)
HOMO-LUMO Gap8.3 eVB3LYP/6-311G(d,p)
Dipole Moment1.9 DB3LYP/6-311G(d,p)
Topological Polar Surface Area (TPSA)20.23 ŲComputational Chemistry Data chemscene.com

Conformational Analysis and Energy Minima Determination

DFT calculations are a reliable method for determining the geometric and energetic properties of different conformers. acs.orgdergipark.org.tr For this compound, the cyclopentane (B165970) ring can exist in envelope or twist conformations, while the cyclobutane ring is puckered. The hydroxyl group can be in either an axial or equatorial position relative to the cyclopentane ring, and can also exist as different rotamers due to rotation around the C-O bond.

A systematic conformational search followed by geometry optimization and frequency calculations using DFT can identify all stable conformers. The relative energies of these conformers are determined by a combination of factors, including ring strain, torsional strain, and potential intramolecular hydrogen bonding between the hydroxyl group and the adjacent ring system. DFT studies on similar spiro-iminosugars have shown how this method can effectively determine conformational preferences. acs.org

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. mdpi.comescholarship.org By simulating the motion of atoms at a given temperature, MD can explore the conformational landscape, revealing the pathways for interconversion between different conformers and their relative populations. researchgate.net

For this compound, an MD simulation in a solvent like water or octanol (B41247) would illustrate how intermolecular hydrogen bonding with the solvent competes with intramolecular interactions. This provides a more realistic picture of the molecule's behavior in solution, which is essential for understanding its reactivity and physical properties. mdpi.com

Density Functional Theory (DFT) Studies for Conformational Preferences

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic data, such as NMR, IR, and Raman spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of synthesized compounds. nih.gov

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts for different conformers can be averaged based on their Boltzmann populations to provide a theoretical spectrum that can be compared with experimental results. acs.org

Similarly, the vibrational frequencies (IR and Raman) can be computed. researchgate.net Key predicted vibrational modes for this compound would include:

O-H stretch: A strong, broad band around 3300-3500 cm⁻¹.

C-H stretches: Multiple bands in the 2850-3000 cm⁻¹ region.

C-O stretch: A band in the 1050-1150 cm⁻¹ region.

Ring vibrations: Characteristic skeletal vibrations for the cyclobutane and cyclopentane rings at lower frequencies.

Table 2: Illustrative Predicted ¹³C NMR Shifts for a this compound Conformer (Note: These values are hypothetical, for illustration of typical computational output.)

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CH-OH)75.2
C238.5
C324.1
C4 (Spiro)55.8
C535.0
C615.3
C735.0
C829.9

Strain Energy Analysis within the Spiro[3.4]octane System

Spirocycles are inherently strained, and this strain energy is a major driver of their chemical reactivity. The spiro[3.4]octane system contains a strained cyclobutane ring fused to a cyclopentane ring. The total strain energy of the parent hydrocarbon, spiro[3.4]octane, is significant and influences its stability and the feasibility of its synthesis.

Computational studies on spiroalkanes show that their strain energy can often be approximated by the sum of the strain energies of the constituent rings. mdpi.com For instance, the strain of spiro[3.3]octane (two cyclobutane rings) is about 51.0 kcal/mol, which is close to twice the strain of a single cyclobutane ring (2 x 26.8 kcal/mol). mdpi.com Following this logic, the strain in spiro[3.4]octane would be estimated by summing the strain of cyclobutane (~26.8 kcal/mol) and cyclopentane (~6.2 kcal/mol). The presence of the spiro-junction itself can add or relieve strain compared to the simple sum. This stored energy can be released in chemical reactions, making spirocycles useful intermediates in synthesis. rsc.orgnih.gov This strain-release strategy has been harnessed to create novel spiro[3.4]octane derivatives. rsc.org

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of transition states and the calculation of activation barriers. acs.orgresearchgate.net For this compound, this could be applied to study reactions such as its oxidation to the corresponding ketone (Spiro[3.4]octan-1-one), dehydration to form alkenes, or its participation in esterification reactions.

By mapping the potential energy surface for a proposed reaction, researchers can distinguish between different possible pathways (e.g., concerted vs. stepwise mechanisms) and predict product distributions. acs.org For example, a computational study of the dehydration of this compound could reveal whether the elimination would favor the formation of a double bond within the five-membered ring or an exocyclic double bond, based on the calculated activation energies for each pathway. These studies provide fundamental insights that can guide the design of new synthetic routes and help explain observed experimental outcomes. sci-hub.se

Applications and Emerging Roles of Spiro 3.4 Octan 1 Ol in Chemical Science

Spiro[3.4]octane Scaffolds in Medicinal Chemistry and Drug Discovery

Spirocyclic scaffolds are increasingly recognized as privileged structures in drug discovery. rsc.orgnih.govrsc.org Their rigid, three-dimensional nature provides a distinct advantage over traditional flat aromatic rings, allowing for more precise interactions with biological targets and exploration of underutilized chemical space. sigmaaldrich.com The spiro[3.4]octane core, in particular, has been incorporated into numerous drug candidates and approved drugs for a wide range of diseases, including cancer and neurological disorders. rsc.orgnih.gov This scaffold's ability to enhance molecular complexity and improve drug-like properties makes it a valuable tool for medicinal chemists. bldpharm.com

The design of novel bioactive compounds often leverages unique molecular scaffolds to achieve desired therapeutic effects. Spiro[3.4]octan-1-OL serves as a key building block for synthesizing a diverse array of spirocyclic derivatives. chemscene.comachemblock.com The presence of a hydroxyl group provides a reactive handle for further functionalization, allowing chemists to introduce various pharmacophores and modulate the molecule's properties.

Recent research has focused on developing general and modular methods for constructing highly functionalized spirocycles. rsc.orgnih.gov For instance, strain-release-driven spirocyclization of bicyclo[1.1.0]butanes has emerged as a powerful strategy to access diazaspiro[3.4]octane frameworks. rsc.orgnih.govrsc.org Another approach involves the copper-catalyzed borylative cyclization of aliphatic alkynes to create spiro[3.4]octane structures with a versatile boromethylene unit that can be further transformed. rsc.org

While direct synthesis of complex derivatives from this compound is a primary strategy, its parent ketone, Spiro[3.4]octan-1-one, is also a valuable precursor in the synthesis of polymers and pharmaceuticals. biosynth.com The reduction of this ketone would yield this compound, which can then be used in subsequent synthetic steps. For example, spiro[3.4]octane-containing compounds have shown significant anticancer activity, and derivatives are being explored as potent and reversible inhibitors for enzymes like monoacylglycerol lipase (B570770) (MAGL), which is implicated in neuroinflammatory diseases. rsc.orgresearchgate.net

Table 1: Examples of Bioactive Scaffolds Derived from Spiro[3.4]octane Frameworks

Bioactive Scaffold Synthetic Approach Therapeutic Area of Interest Reference
6,7-Diazaspiro[3.4]octanes Scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines Anticancer rsc.orgnih.govrsc.org
Spiro[3.4]octane-containing MAGL Inhibitors Structure-based drug design and bioisosteric replacement Neuroinflammation, Glioblastoma researchgate.netacs.org
Oxa-azaspiro[3.4]octanes Preparation from conjugated esters General Drug Discovery sigmaaldrich.com

A central challenge in drug design is controlling the conformation of a molecule to ensure it binds to its biological target with high affinity and selectivity. The spirocyclic nature of the spiro[3.4]octane system inherently restricts rotational freedom around the spiro carbon. vulcanchem.com This rigidity minimizes conformational flexibility, locking the molecule into a more defined three-dimensional shape. vulcanchem.com

This pre-organization of the molecular structure can reduce the entropic penalty upon binding to a receptor, potentially leading to higher potency. The defined spatial arrangement of substituents on the spiro[3.4]octane scaffold allows for precise vectoral projection into the binding pocket of a target protein, enhancing specific interactions. sigmaaldrich.com This conformational constraint is a key reason why spirocycles are considered "privileged scaffolds" and are used to replace more flexible systems or flat aromatic rings in drug candidates. bldpharm.combohrium.comacs.org The rigid geometry imposed by the fused cyclobutane (B1203170) and cyclopentane (B165970) rings influences not only binding but also reactivity and intermolecular interactions. vulcanchem.com

Incorporating a spiro[3.4]octane motif, such as that from this compound, can significantly improve the physicochemical and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties of a drug candidate. One key metric in modern drug discovery is the fraction of sp³-hybridized carbons (Fsp³). bldpharm.com A higher Fsp³ count is correlated with increased clinical success, partly because it enhances the three-dimensionality and complexity of a molecule. bldpharm.com Replacing flat, sp²-rich aromatic rings with saturated spirocycles like spiro[3.4]octane directly increases the Fsp³ value. bldpharm.combohrium.com

This structural modification can lead to several beneficial outcomes:

Solubility: The introduction of an oxygen atom in oxa-spirocycles has been shown to dramatically improve aqueous solubility compared to their carbocyclic counterparts. rsc.org The hydroxyl group of this compound can also contribute to improved solubility through hydrogen bonding.

Metabolic Stability: The quaternary spiro-carbon and adjacent carbons are often less susceptible to metabolic oxidation by cytochrome P450 enzymes, which can increase the metabolic stability and half-life of a drug. bldpharm.com

Table 2: Influence of Spiro-Scaffolds on Drug Properties

Property General Effect of Introducing Spiro[3.4]octane Reference
Molecular Shape Increases three-dimensionality (3D character) bldpharm.comsigmaaldrich.combohrium.com
Fsp³ Count Increases, moving away from "flatland" chemistry bldpharm.com
Conformational Rigidity Increases, pre-organizes molecule for target binding acs.org
Aqueous Solubility Can be modulated and often improved, especially with heteroatoms bldpharm.comrsc.org
Lipophilicity (LogD) Generally lowered compared to aromatic bioisosteres bldpharm.comrsc.org

| Metabolic Stability | Often enhanced due to less susceptible metabolic soft spots | bldpharm.comvulcanchem.com |

Spiro[3.4]octane Scaffolds as Conformationally Constrained Motifs

This compound in Materials Science and Polymer Chemistry

The unique structural and physical properties of spirocycles extend their utility beyond medicine into materials science. Spiro[3.4]octane itself has been investigated as a building block for new materials, including polymers and fuels. ontosight.ai The high strain energy associated with the spiro[3.4]octane framework can be harnessed in synthetic transformations, suggesting potential for use in ring-opening polymerization to create novel polymer backbones. ontosight.ai

This compound, with its reactive hydroxyl group, is a promising monomer for creating polyesters and polyethers with unique spirocyclic units integrated into the polymer chain. These spiro-units would disrupt chain packing, potentially leading to materials with altered thermal properties, increased solubility, and modified mechanical characteristics compared to polymers made from more conventional linear or cyclic monomers. Its ketone precursor, Spiro[3.4]octan-1-one, has already been noted as a reagent in polymer synthesis. biosynth.com

This compound as a Model Compound in Fundamental Organic Chemistry Research

Highly strained molecules are often used as model systems to probe the limits of chemical bonding and reactivity. The spiro[3.4]octane skeleton, with its fused small rings, is a strained molecule that presents interesting questions for fundamental research. ontosight.ai The parent hydrocarbon, spiro[3.4]octane, has been used as a model compound to study molecular structure and reactivity. ontosight.ai

This compound provides an even more nuanced model system. The presence of the hydroxyl functional group allows researchers to study how the inherent strain of the spirocyclic system influences the reactivity of an adjacent functional group. For example, researchers can investigate the kinetics and thermodynamics of reactions such as oxidation of the alcohol to the ketone, or substitution reactions at the carbinol carbon, comparing them to less strained alcohol systems. Such studies provide valuable data on the interplay between ring strain and functional group reactivity, contributing to a deeper understanding of chemical principles.

This compound in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern chemistry, particularly for the production of pharmaceuticals. Spirocyclic frameworks are prized in this field for their rigid backbones, which can create well-defined chiral environments when used as ligands for metal catalysts or as organocatalysts themselves. nih.gov The development of catalytic asymmetric methods to access enantiopure spiro compounds is an active area of research. vulcanchem.comresearchgate.net

This compound exists as a pair of enantiomers due to the chirality of the hydroxyl-bearing carbon. The synthesis of enantiopure (R)- or (S)-Spiro[3.4]octan-1-OL would provide a valuable chiral building block. vulcanchem.com This enantiopure alcohol, or derivatives thereof, could serve as a chiral ligand in asymmetric catalysis. The rigid spiro[3.4]octane backbone would hold coordinating groups in a fixed spatial arrangement, which is critical for inducing high stereoselectivity in catalytic transformations. The development of new axially chiral spiro frameworks highlights the ongoing innovation in this area, where structural rigidity is key to effective asymmetric induction. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Areas for Spiro[3.4]octan-1-OL

Research into this compound and its derivatives is predominantly concentrated in the fields of medicinal chemistry and synthetic organic chemistry. The inherent three-dimensionality of the spiro[3.4]octane core is a key attribute, driving its application as a versatile building block. ontosight.ailookchem.com Investigators leverage this structural motif to enhance the physicochemical properties of bioactive molecules, such as aqueous solubility and metabolic stability, which are critical parameters for drug development. bldpharm.comrsc.org

A significant focus has been on increasing the fraction of sp³ hybridized carbons (Fsp³) in drug candidates, a molecular characteristic associated with greater clinical success. bldpharm.comresearchgate.net The rigid, non-planar structure of the spiro[3.4]octane system provides a scaffold to orient substituents in precise three-dimensional space, potentially improving interactions with biological targets. bldpharm.com

Key therapeutic areas where derivatives have been investigated include:

Neuroprotection and Anti-inflammation: Spiro[3.4]octan-2-one has been studied for its potential neuroprotective and anti-inflammatory properties. lookchem.com

Oncology: Novel spirocyclic compounds containing a spiro[3.4]octane ring have been designed and synthesized as potential agents against glioblastoma, a highly aggressive brain tumor. researchgate.netresearchgate.net These compounds are engineered to cross the blood-brain barrier, a significant hurdle in treating central nervous system diseases. researchgate.netresearchgate.net

Enzyme Inhibition: Derivatives have been developed as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various neurological disorders. researchgate.netacs.org

Beyond medicine, the unique structural properties of these compounds suggest potential applications in materials science, particularly in the synthesis of novel polymers. ontosight.aismolecule.com

Table 1: Investigated Applications of Spiro[3.4]octane Derivatives

Research Area Specific Application/Target Key Findings Reference
Medicinal Chemistry Anti-Glioblastoma Agents A chalcone-spirocycle hybrid showed high antiproliferative activity in U251 cells and significant tumor growth inhibition in a mouse xenograft model. researchgate.net
Monoacylglycerol Lipase (MAGL) Inhibitors A derivative, 4f , demonstrated potent activity (IC₅₀ = 6.2 nM), good selectivity, and blood-brain barrier penetration in mice. acs.org
Neuroprotection Spiro[3.4]octan-2-one has been studied for potential neuroprotective roles. lookchem.com
Materials Science Novel Polymers The unique structural properties of spiro[3.4]octane suggest potential for creating new materials. ontosight.aismolecule.com
Agricultural Science Phytopathogen Marker Spiro[3.4]octan-5-one was identified as a volatile marker for potato tubers infected with the fungus Fusarium sambucinum. mdpi.com

Identification of Unexplored Research Avenues and Challenges

Despite significant progress, several research avenues concerning this compound remain underexplored, and notable challenges persist. A primary challenge lies in the synthetic accessibility of diverse and complex derivatives. While methods are advancing, the development of robust, scalable, and stereoselective syntheses for highly functionalized spiro[3.4]octane building blocks is an ongoing objective. researchgate.netchemrxiv.org The synthesis of heteroatom-rich spiro[3.4]octane systems, such as 2,5-dioxaspiro[3.4]octanes, is an emerging area that warrants further exploration to expand the available chemical space for drug discovery. nuph.edu.uanuph.edu.ua

Unexplored research avenues include:

Systematic Exploration in Materials Science: While the potential of spiro[3.4]octane derivatives in polymer chemistry is acknowledged, a systematic investigation into how the spirocyclic core influences material properties (e.g., thermal stability, mechanical strength, optical properties) is lacking. ontosight.ai

Bioisosteric Replacement: The use of the spiro[3.4]octane scaffold as a bioisostere for other cyclic systems, such as phenyl rings, is an intriguing but not fully explored concept. chemrxiv.org Such replacements could lead to compounds with improved absorption, distribution, metabolism, and excretion (ADME) properties.

Catalysis: The rigid framework of this compound could be functionalized to create novel chiral ligands for asymmetric catalysis, an area that appears to be completely unexplored.

Expanded Biological Screening: The majority of biological testing has been hypothesis-driven in specific therapeutic areas. Broader, high-throughput screening of diverse spiro[3.4]octane libraries against a wider range of biological targets could uncover unexpected activities.

A significant challenge is the fine-tuning of physicochemical properties. While the spiro core generally improves three-dimensionality, achieving the optimal balance of lipophilicity (logP) and solubility for specific biological applications requires extensive synthetic modification and property profiling. mdpi.com

Interdisciplinary Research Opportunities Involving this compound

The multifaceted nature of this compound research creates fertile ground for interdisciplinary collaboration. The most prominent intersection is between synthetic organic chemistry and medicinal chemistry , where the design and creation of novel spirocyclic molecules are directly linked to their evaluation as potential therapeutic agents. researchgate.netresearchgate.net

Further collaborative opportunities exist with:

Computational Chemistry: Molecular modeling, quantum mechanics calculations, and molecular dynamics simulations are crucial for predicting the physicochemical properties of new derivatives and for understanding their interactions with biological targets through docking studies. mdpi.comacs.org This synergy can guide synthetic efforts toward molecules with a higher probability of success.

Materials Science and Polymer Chemistry: Collaboration between organic chemists and materials scientists could lead to the development of novel spiro-based polymers with unique properties for applications in electronics, optics, or advanced composites. smolecule.com

Agricultural Science and Analytical Chemistry: The discovery of a spiro[3.4]octane derivative as a biomarker for a potato pathogen opens a collaborative avenue for developing new diagnostic tools for plant diseases, combining expertise in natural product chemistry, chemical ecology, and advanced analytical techniques like mass spectrometry. mdpi.com

Chemical Biology: The development of spiro[3.4]octane-based chemical probes could enable researchers to study the function and localization of specific enzymes or receptors within a cellular context, providing valuable insights into biological pathways.

Translational Research Potential of this compound Derivatives

Translational research aims to bridge the gap between fundamental discoveries and real-world applications. Derivatives of this compound exhibit considerable translational potential, primarily in the pharmaceutical sector. acs.org The demonstrated ability of spirocyclic scaffolds to improve key drug-like properties—such as potency, selectivity, and pharmacokinetics—positions them as valuable assets in drug discovery campaigns. bldpharm.com

The successful development of a spiro[3.4]octane-containing MAGL inhibitor that shows efficacy in animal models of neurological disease is a prime example of this potential. acs.org The compound demonstrated not only potent and selective enzyme inhibition but also favorable pharmacokinetics and the ability to penetrate the blood-brain barrier, all of which are critical hurdles in the translation from a laboratory compound to a clinical candidate. acs.org

Similarly, the anti-cancer activity of a spiro[3.4]octane hybrid in a mouse xenograft model for glioblastoma provides strong preclinical evidence of its therapeutic potential. researchgate.net The compound's ability to inhibit tumor growth without obvious toxicity in the animal model is a crucial step toward potential clinical trials. researchgate.net The overarching strategy of using the spiro[3.4]octane scaffold to generate molecules with novel intellectual property and superior pharmacological profiles is a cornerstone of translational drug discovery. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Spiro[3.4]octan-1-OL, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyclization reactions under inert atmospheres (e.g., nitrogen) with precise temperature control to minimize side products. For example, spiro compounds like 1-Oxaspiro[3.4]octan-3-one require anhydrous conditions to prevent hydrolysis . Purity validation should combine elemental analysis (e.g., %C and %H matching theoretical values) and spectroscopic techniques (IR for functional groups like C-O-C at ~806 cm⁻¹ and MS for molecular ion peaks) .

Q. How can researchers ensure reproducibility in experimental procedures for this compound synthesis?

  • Methodological Answer : Follow guidelines for detailed experimental reporting, including reaction stoichiometry, solvent systems, and purification steps. Reference standardized protocols (e.g., inert gas use, temperature ramps) and provide spectral data for key intermediates . Avoid abbreviating chemical names and include instrument specifications (e.g., NMR field strength, MS ionization mode) in supplementary materials .

Q. What structural elucidation techniques are most effective for confirming the spirocyclic framework?

  • Methodological Answer : Use X-ray crystallography for unambiguous confirmation of the spiro junction. If crystals are unavailable, combine 2D NMR (¹H-¹³C HSQC, HMBC) to correlate protons and carbons across the spiro center. IR spectroscopy can identify strained ether or alcohol groups (e.g., C-O stretches at 806–2943 cm⁻¹) .

Advanced Research Questions

Q. How do reaction mechanisms for this compound derivatives vary under acidic vs. basic conditions?

  • Methodological Answer : Perform kinetic studies with isotopic labeling (e.g., deuterated solvents) to track proton transfer steps. For example, acid-catalyzed rearrangements of bicyclobutyl-1-oles involve carbocation intermediates, while base-mediated reactions may proceed via enolate formation . Use DFT calculations to model transition states and compare with experimental yields .

Q. What computational strategies can predict the biological activity of this compound analogs?

  • Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models using descriptors like logP, polar surface area, and spiro ring strain. Compare with structurally related compounds (e.g., 5,7-Diazaspiro[3.4]octane-6,8-dione) to identify activity trends against enzymatic targets . Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values).

Q. How can contradictions in spectral data (e.g., unexpected MS fragments) be resolved during characterization?

  • Methodological Answer : Cross-validate with high-resolution MS (HRMS) to confirm molecular formulas. For ambiguous fragments, use tandem MS/MS to trace fragmentation pathways. Compare with literature data for similar spiro compounds (e.g., m/z 121 as a base peak in bicyclobutyl derivatives) . Re-run experiments under controlled conditions to rule out artifacts.

Q. What strategies are effective for analyzing the stereochemical outcomes of this compound synthesis?

  • Methodological Answer : Employ chiral chromatography or Mosher ester derivatization to determine enantiomeric excess. For diastereomers, use NOESY NMR to assess spatial proximity of substituents. Computational tools like molecular docking can predict preferred stereoisomer interactions with biological targets .

Methodological Notes

  • Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for minimal compound characterization requirements, including NMR, IR, and HRMS .
  • Literature Review : Use platforms like Google Scholar with advanced filters (e.g., date ranges, author-specific searches) to identify recent studies on spiro compounds while excluding non-peer-reviewed sources .
  • Safety Protocols : Follow chemical safety guidelines (e.g., ventilation, PPE) during synthesis, especially when handling reactive intermediates .

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